4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a bromine atom at the 4-position of the benzene ring, a cyclohexylcarbamothioyl group, and a sulfonamide group
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the normal functioning of the cells . This interaction could potentially inhibit the growth of the cells or induce cell death, but the specific interactions and changes need to be studied further.
Biochemical Pathways
Based on the antimicrobial and anticancer activities of similar compounds, it can be inferred that this compound might affect pathways related to cell growth and survival .
Result of Action
Similar compounds have shown promising antimicrobial and anticancer activities . These compounds may inhibit cell growth or induce cell death, but the specific molecular and cellular effects need to be studied further.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with cyclohexyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed to facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce sulfonic acids or amine derivatives.
Scientific Research Applications
4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide can be compared with other similar compounds, such as:
- 4-bromo-N-(tert-butylcarbamothioyl)benzenesulfonamide
- 4-bromo-N-(3-nitrophenyl)carbamothioylbenzenesulfonamide
- N-(cyclohexylcarbamothioyl)benzamide
These compounds share similar structural features but differ in the substituents attached to the benzene ring or the carbamothioyl group. The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-cyclohexylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2S2/c14-10-6-8-12(9-7-10)20(17,18)16-13(19)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUPHGUDXRHELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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